2-bromo-1H-indole
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives, including 2-bromo-1H-indole, often involves strategies to construct the indole core followed by functionalization at specific positions. A comprehensive classification of indole syntheses has been proposed, focusing on the formation of the indole ring system through various methods, including electrophilic substitution, nucleophilic addition, and cyclization reactions. For example, the Fischer indole synthesis is a well-known method for synthesizing indoles from aryl hydrazines and ketones or aldehydes, which could be adapted for the synthesis of 2-bromo-1H-indole by introducing a bromine substituent at the appropriate step (Taber & Tirunahari, 2011).
Scientific Research Applications
Chemical Synthesis and Modifications:
- 2-bromo-1H-indole reacts with primary amines to produce rearranged amides, which can be further processed to create α-substituted tryptamines or β-substituted indole-3-acetamides (Sanchez & Parcell, 1990).
- It is involved in the copper-catalyzed synthesis of 3-cyano-1H-indoles and related compounds, showcasing its role in multicomponent cascade reactions (Li et al., 2015).
- The compound also participates in C(sp2)-H dual functionalization under metal-free conditions, leading to 2-bis(sulfonyl)amino-3-bromo-indoles (Moriyama et al., 2015).
- It serves as a substrate in copper-catalyzed C-C coupling and cyclization processes to form indolo[2,1-a]isoquinolines (Lee et al., 2018).
Pharmaceutical and Medicinal Research:
- 2-bromo-1H-indole-based hybrid oxadiazole scaffolds exhibit potent anti-diabetic potential, suggesting its significance in drug discovery (Nazir et al., 2018).
- Derivatives of 2-bromo-1H-indole have been explored as antitumor agents, antipyretic analgesics, and hindered amines, further underscoring its potential in therapeutic applications (Wei, 2011).
Biochemical and Analytical Applications:
- Indole derivatives, including those derived from 2-bromo-1H-indole, have shown potential as anticancer agents and in the design of anti-SARS-CoV-2 therapies (Gobinath et al., 2021).
- It is used in the synthesis of indole 2'-deoxyribonucleosides, indicating its utility in nucleoside chemistry (Li et al., 2016).
Safety And Hazards
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties . Due to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The construction of indoles as a moiety in selected alkaloids is a highlighted area of future research .
properties
IUPAC Name |
2-bromo-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRQXVPYQGBZON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10473105 | |
Record name | 2-bromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-1H-indole | |
CAS RN |
139409-34-0 | |
Record name | 2-bromo-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10473105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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